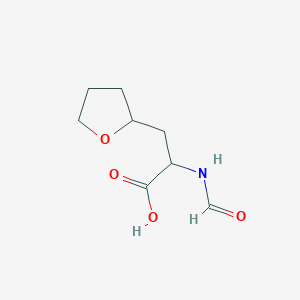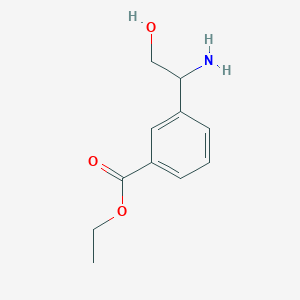
Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate typically involves the reaction of 2-fluoro-2-(1,3-thiazol-5-yl)acetic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction scheme is as follows:
Starting Materials: 2-fluoro-2-(1,3-thiazol-5-yl)acetic acid and lithium hydroxide.
Reaction Conditions: The reaction is typically conducted in an aqueous or alcoholic medium at a controlled temperature.
Product Isolation: The resulting lithium salt is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
科学研究应用
Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
作用机制
The mechanism of action of Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
相似化合物的比较
Similar Compounds
2-Fluoro-2-(1,3-thiazol-5-yl)acetic Acid: The parent acid form of the compound.
Sulfathiazole: A thiazole derivative with antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
Lithium(1+) 2-fluoro-2-(1,3-thiazol-5-yl)acetate is unique due to the presence of both lithium and fluorine atoms, which can impart distinct chemical and biological properties. The lithium ion can influence the compound’s solubility and reactivity, while the fluorine atom can enhance its stability and bioactivity .
属性
分子式 |
C5H3FLiNO2S |
|---|---|
分子量 |
167.1 g/mol |
IUPAC 名称 |
lithium;2-fluoro-2-(1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C5H4FNO2S.Li/c6-4(5(8)9)3-1-7-2-10-3;/h1-2,4H,(H,8,9);/q;+1/p-1 |
InChI 键 |
GWECDFLVBYZDCL-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=C(SC=N1)C(C(=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonyl fluoride](/img/structure/B13513257.png)



![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)


![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one](/img/structure/B13513314.png)



![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)

